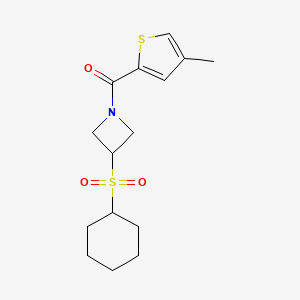

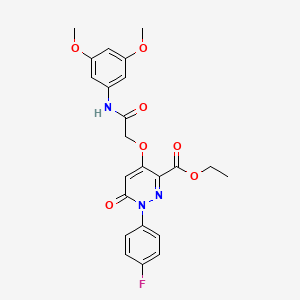

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has been widely studied due to its potential as a therapeutic agent. It belongs to the class of compounds known as sulfonyl azetidines, which have been shown to have a range of biological activities. In

Scientific Research Applications

Antibacterial Agents

The core structure of this compound, the 2-azetidinone ring, is known for its antibacterial properties. It’s a crucial feature in β-lactam antibiotics, which are widely used to treat bacterial infections . The sulfonyl and thiophene groups could potentially enhance these properties, making it a candidate for developing new antibacterial drugs.

Antifungal Applications

Similar to its antibacterial uses, the 2-azetidinone ring is also associated with antifungal activity. The modifications on the ring, such as the cyclohexylsulfonyl and methylthiophenyl groups, might offer a new approach to tackling fungal infections, especially those resistant to current treatments .

Enzyme Inhibition

The molecule could act as an inhibitor for various enzymes. Enzyme inhibitors are valuable in research for understanding metabolic pathways and have therapeutic applications. The unique structure of this compound might inhibit enzymes that are not affected by other molecules .

Anti-inflammatory Properties

Compounds with a 2-azetidinone base are known to exhibit anti-inflammatory properties. This compound, with its specific substituents, could be explored for its efficacy in reducing inflammation, which is a common pathological process in many diseases .

Antitumor Activity

The structural complexity and the presence of multiple functional groups in this compound suggest potential antitumor activity. It could be used in cancer research to study its effects on tumor cells and possibly develop new chemotherapeutic agents .

Synthesis of Optically Pure Compounds

The methodology for synthesizing compounds like (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone can also be applied to create optically pure substances. These substances are crucial in the development of drugs with specific chiral activities .

Green Chemistry Applications

The synthesis process of such compounds can be optimized using green chemistry principles, such as using catalytic amounts of molecular iodine and microwave irradiation. This approach minimizes waste and energy consumption, making the production process more environmentally friendly .

Drug Discovery and Development

Finally, the compound’s unique structure makes it a valuable tool in drug discovery and development. It can be used as a scaffold for creating new molecules with desired pharmacological properties, potentially leading to the development of new medications .

properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-11-7-14(20-10-11)15(17)16-8-13(9-16)21(18,19)12-5-3-2-4-6-12/h7,10,12-13H,2-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDUXNKNFAJMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)

![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)

![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)